

Spectroscopic Characterization of (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol: A Technical Guide

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Compound of Interest

Compound Name: (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of **(1S,2S)-2-(Dimethylamino)cyclohexan-1-ol**. While specific experimental spectra for this exact compound are not readily available in public databases, this document outlines the expected spectroscopic data based on its chemical structure and general principles of NMR, IR, and MS analysis for analogous amino alcohols. Furthermore, it presents detailed experimental protocols for obtaining and analyzing such data.

Chemical Structure and Expected Spectroscopic Behavior

(1S,2S)-2-(Dimethylamino)cyclohexan-1-ol is a chiral amino alcohol with a molecular formula of $C_8H_{17}NO$ and a molecular weight of 143.23 g/mol. Its structure consists of a cyclohexane ring substituted with a hydroxyl group and a dimethylamino group in a specific stereochemical arrangement. This arrangement is crucial for its biological activity and chemical reactivity.

The presence of the hydroxyl (-OH), dimethylamino (-N(CH₃)₂), and cyclohexyl functional groups will give rise to characteristic signals in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ^1H NMR Data

The proton NMR spectrum is expected to show distinct signals for the protons on the cyclohexane ring, the methyl groups of the dimethylamino moiety, the proton attached to the carbon bearing the hydroxyl group, and the hydroxyl proton itself. The chemical shifts and coupling patterns will be influenced by the stereochemistry of the molecule.

Table 1: Predicted ^1H NMR Data for **(1S,2S)-2-(Dimethylamino)cyclohexan-1-ol**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.5 - 4.0	Broad Singlet	1H	-OH
~3.2 - 3.6	Multiplet	1H	H-1 (CH-OH)
~2.5 - 3.0	Multiplet	1H	H-2 (CH-N)
~2.3	Singlet	6H	-N(CH ₃) ₂
~1.0 - 2.2	Multiplets	8H	Cyclohexyl -CH ₂ -

Predicted ^{13}C NMR Data

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 2: Predicted ^{13}C NMR Data for **(1S,2S)-2-(Dimethylamino)cyclohexan-1-ol**

Chemical Shift (δ , ppm)	Assignment
~70 - 75	C-1 (CH-OH)
~60 - 65	C-2 (CH-N)
~40 - 45	-N(CH ₃) ₂
~20 - 40	Cyclohexyl -CH ₂ -

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring high-quality NMR spectra for a compound like **(1S,2S)-2-(Dimethylamino)cyclohexan-1-ol** is as follows:

- Sample Preparation:
 - Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
 - The choice of solvent is critical and should be based on the sample's solubility and the desired chemical shift window.
- Instrument Setup:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines.
 - Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

- Data Acquisition:
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required compared to ^1H NMR.
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Predicted IR Data

The IR spectrum of **(1S,2S)-2-(Dimethylamino)cyclohexan-1-ol** is expected to show characteristic absorption bands for the O-H, C-H, C-N, and C-O bonds.

Table 3: Predicted IR Absorption Bands for **(1S,2S)-2-(Dimethylamino)cyclohexan-1-ol**

Wavenumber (cm^{-1})	Intensity	Assignment
3600 - 3200	Strong, Broad	O-H stretch (alcohol)
2950 - 2850	Strong	C-H stretch (alkane)
1200 - 1000	Strong	C-N stretch (amine)
1150 - 1050	Strong	C-O stretch (secondary alcohol)

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid or liquid sample is using an Attenuated Total Reflectance (ATR) FT-IR spectrometer:

- Background Spectrum:
 - Ensure the ATR crystal is clean.
 - Record a background spectrum of the empty ATR stage. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
- Sample Application:
 - Place a small amount of the solid sample or a drop of the liquid sample directly onto the ATR crystal.
 - Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Predicted MS Data

In an electron ionization (EI) mass spectrum, the molecular ion peak (M^+) is expected at m/z 143. The fragmentation pattern will be characteristic of amino alcohols and cyclohexyl derivatives.

Table 4: Predicted Mass Spectrometry Data for **(1S,2S)-2-(Dimethylamino)cyclohexan-1-ol**

m/z	Possible Assignment
143	$[M]^+$ (Molecular Ion)
128	$[M - CH_3]^+$
98	$[M - N(CH_3)_2]^+$
58	$[CH_2=N(CH_3)_2]^+$ (a common fragment for dimethylamino compounds)

Experimental Protocol for Mass Spectrometry

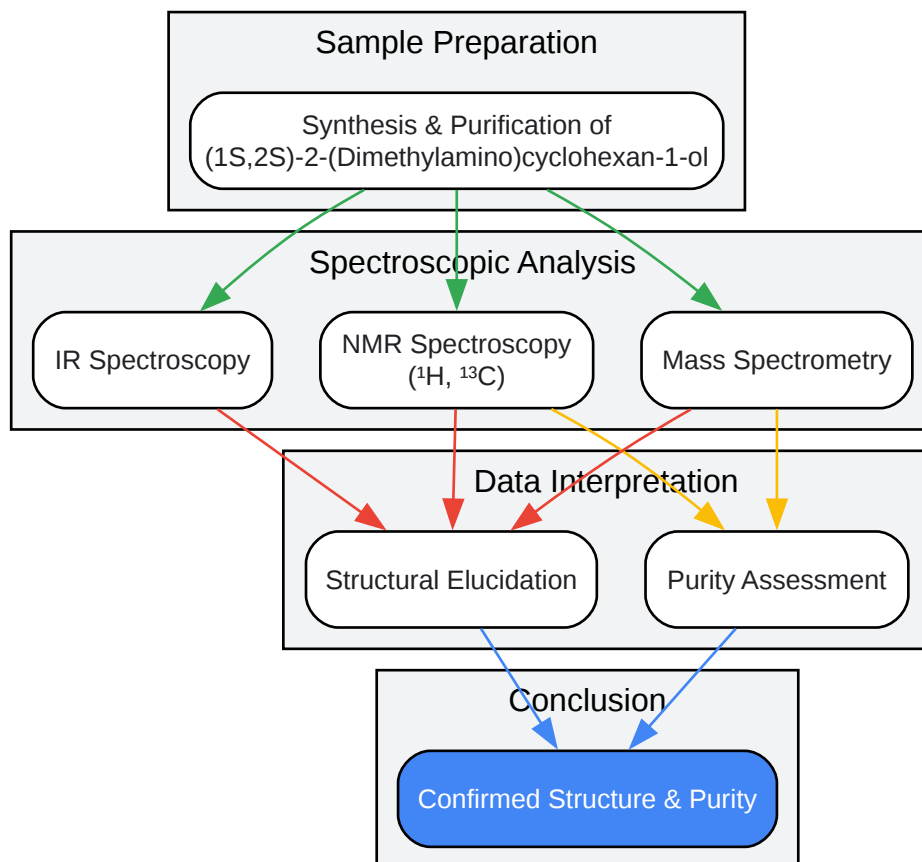
A general protocol for obtaining a mass spectrum using a gas chromatograph coupled with a mass spectrometer (GC-MS) with electron ionization (EI) is as follows:

- Sample Preparation:
 - Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
- GC Separation:
 - Inject a small volume (typically 1 μ L) of the sample solution into the GC.
 - The sample is vaporized and carried by an inert gas through a capillary column, which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase.
- Ionization and Mass Analysis:
 - As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer.
 - In the EI source, the analyte molecules are bombarded with high-energy electrons, leading to ionization and fragmentation.
 - The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.

- A detector records the abundance of each ion, generating the mass spectrum.

Logical Flow of Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like **(1S,2S)-2-(Dimethylamino)cyclohexan-1-ol**.



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Caption: Workflow for Spectroscopic Analysis.

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